4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole
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Overview
Description
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE is a complex organic compound that features a unique combination of heterocyclic structures, including thiazole, thiophene, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the pyridazine ring. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and ritonavir.
Thiophene Derivatives: Compounds with the thiophene ring, like thiophene-2-carboxylic acid.
Pyridazine Derivatives: Compounds featuring the pyridazine ring, such as pyridazine-3,6-dione.
Uniqueness
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14F3N3S3 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-yl-5-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H14F3N3S3/c1-12-18(29-19(24-12)16-6-3-9-27-16)15-7-8-17(26-25-15)28-11-13-4-2-5-14(10-13)20(21,22)23/h2-10H,11H2,1H3 |
InChI Key |
IVQSKJFITZDYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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